molecular formula C15H22N2O3S B2618054 4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide CAS No. 1203116-16-8

4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide

Katalognummer: B2618054
CAS-Nummer: 1203116-16-8
Molekulargewicht: 310.41
InChI-Schlüssel: XZYPQAGSFAKBPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide is a cyclohexane-carboxamide derivative characterized by a methanesulfonamidomethyl group at the 4-position of the cyclohexane ring and an N-phenyl substituent. This compound’s structural features suggest applications in medicinal chemistry, particularly in areas requiring modulation of solubility, bioavailability, and target specificity.

Eigenschaften

IUPAC Name

4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-21(19,20)16-11-12-7-9-13(10-8-12)15(18)17-14-5-3-2-4-6-14/h2-6,12-13,16H,7-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYPQAGSFAKBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide typically involves the following steps:

    Formation of the Methanesulfonamide Intermediate: Methanesulfonyl chloride reacts with an amine to form methanesulfonamide.

    Cyclohexane Ring Formation: The methanesulfonamide intermediate is then reacted with cyclohexanone in the presence of a base to form the cyclohexane ring.

    Phenyl Group Introduction: The phenyl group is introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.

    Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the intermediate with an amine in the presence of a coupling agent such as carbodiimide.

Industrial Production Methods

In industrial settings, the production of 4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include methanesulfonyl chloride, cyclohexanone, benzene, and acyl chloride.

Analyse Chemischer Reaktionen

Types of Reactions

4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the sulfonamide group plays a crucial role in its activity.

Vergleich Mit ähnlichen Verbindungen

Polarity and Solubility

  • The methanesulfonamidomethyl group in the target compound confers higher polarity compared to the butyl group in N-[4-(Aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide and the methyl group in N-(4-Methylphenyl)cyclohexane-1-carboxamide . This likely improves aqueous solubility, a critical factor in drug bioavailability.

Electronic Effects

  • The electron-withdrawing sulfonamide group in the target compound contrasts with the electron-donating methoxy group in N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide . Such differences could influence binding affinity to targets like kinases or G-protein-coupled receptors.

Steric and Conformational Factors

  • The benzofuran-acetyl group in the compound from adds steric bulk, which might limit membrane permeability but enhance target specificity.

Metabolic Stability

  • Sulfonamide-containing compounds (e.g., target compound and ) are generally more resistant to oxidative metabolism compared to amine- or ether-containing analogs (e.g., ).

Research Findings and Implications

  • N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide : Chlorine substituents are associated with antimicrobial activity but may raise toxicity concerns.
  • N-(4-Methylphenyl)cyclohexane-1-carboxamide : Simpler analogs like this are often used as intermediates in synthesizing more complex bioactive molecules.

Biologische Aktivität

4-(Methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide can be represented as follows:

  • Molecular Formula : C15H21N2O3S
  • Molecular Weight : 307.41 g/mol

The primary biological activity of this compound is attributed to its interaction with specific enzymes, particularly cathepsin S , which plays a crucial role in antigen processing and immune response modulation. The inhibition of cathepsin S by this compound can disrupt the normal processing and presentation of antigens on MHC class II molecules, leading to altered immune responses.

Biochemical Pathways

The inhibition of cathepsin S affects the following pathways:

  • Antigen Processing : Prevents proper antigen presentation.
  • Immune Modulation : Alters the activity of immune cells, potentially impacting autoimmune diseases and cancer therapies.

Pharmacokinetics

Understanding the pharmacokinetic properties of 4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide is essential for evaluating its therapeutic efficacy. Key parameters include:

  • Absorption : The rate at which the compound enters systemic circulation.
  • Distribution : The extent to which the compound disperses throughout body tissues.
  • Metabolism : The biochemical modification of the compound in the body.
  • Excretion : The removal of the compound from the body.

These properties significantly influence the compound's bioavailability and effectiveness in therapeutic contexts.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide:

  • Enzyme Inhibition Studies :
    • A study demonstrated that similar sulfonamide derivatives exhibited significant inhibitory effects on cysteine proteases, including cathepsin S. The structure-activity relationship (SAR) indicated that modifications to the sulfonamide group could enhance inhibitory potency .
  • Therapeutic Applications :
    • Research has suggested that compounds targeting cathepsin S may have potential in treating conditions like cancer and autoimmune diseases due to their ability to modulate immune responses .
  • Synergistic Effects :
    • In vitro studies indicated that combining this compound with other therapeutic agents could lead to enhanced efficacy against resistant strains in microbial infections .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits cathepsin S, affecting antigen processing and immune modulation
Anticancer PotentialModulates immune responses; potential applications in cancer therapy
Synergistic InteractionsEnhances efficacy when combined with other drugs against resistant strains

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(methanesulfonamidomethyl)-N-phenylcyclohexane-1-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Route 1 : Start with 4-methylcyclohexane-1-carboxylic acid. React with methanesulfonamide under coupling agents (e.g., EDC/HOBt) to introduce the sulfonamidomethyl group, followed by N-phenylation using phenylboronic acid via Suzuki-Miyaura coupling .
  • Route 2 : Functionalize cyclohexane-1-carboxamide with a methanesulfonyl group via nucleophilic substitution (e.g., using methanesulfonyl chloride in anhydrous DMF) and subsequent phenyl group addition .
  • Optimization : Use controlled temperatures (0–25°C), inert atmospheres (N₂/Ar), and HPLC monitoring to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify chemical shifts for the cyclohexane ring (δ 1.2–2.5 ppm), methanesulfonamide (δ 3.0–3.5 ppm), and phenyl group (δ 7.2–7.6 ppm) .
  • FT-IR : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and sulfonamide (S=O stretches ~1150–1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 349.14) .

Q. How can researchers assess the solubility and stability of this compound under various experimental conditions?

  • Methodology :

  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (hexane) using UV-Vis spectroscopy at 25°C .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions (pH 2–9) reveal hydrolytic susceptibility .

Advanced Research Questions

Q. What strategies are employed in structure-activity relationship (SAR) studies to elucidate the pharmacophore of this compound?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified phenyl (e.g., 4-fluorophenyl) or sulfonamide groups (e.g., trifluoromethanesulfonyl) to test bioactivity .
  • Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence-based assays. Compare IC₅₀ values to identify critical functional groups .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to map binding interactions with active sites .

Q. How should discrepancies between computational predictions and experimental data regarding the compound's reactivity be resolved?

  • Methodology :

  • Cross-Validation : Re-run DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models to refine energy barriers .
  • Experimental Replication : Repeat reactions under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) to exclude environmental interference .
  • Advanced Characterization : Use X-ray crystallography to resolve stereochemical ambiguities in the cyclohexane ring .

Q. What in vitro models are appropriate for investigating the compound's mechanism of action in modulating biological targets?

  • Methodology :

  • Enzyme Inhibition Assays : Measure inhibition of cyclooxygenase-2 (COX-2) or carbonic anhydrase using colorimetric substrates (e.g., TMPD for COX-2) .
  • Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Pair with flow cytometry to assess apoptosis/necrosis .
  • Receptor Binding : Use radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) to quantify affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.